Methyl lysergate hydrochloride is a chemical compound derived from lysergic acid, which belongs to the class of ergot alkaloids. This compound is structurally related to various psychoactive substances and has garnered attention in both scientific research and pharmacology. Methyl lysergate hydrochloride is primarily studied for its potential applications in neuroscience and medicinal chemistry.
Methyl lysergate hydrochloride is synthesized from lysergic acid or its derivatives, such as isolysergic acid. These compounds are typically obtained from natural sources, particularly from the fungus Claviceps purpurea, which grows on rye and other cereals. The extraction and purification of lysergic acid from these sources serve as the initial step in the synthesis of methyl lysergate hydrochloride.
Methyl lysergate hydrochloride is classified as an alkaloid, specifically an ergoline derivative. Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This particular compound falls under the category of psychoactive substances due to its structural similarities to other hallucinogenic compounds, such as lysergic acid diethylamide.
The synthesis of methyl lysergate hydrochloride can be achieved through several methods, primarily involving the alkylation of lysergic acid or isolysergic acid. One common method involves the methylation of the nitrogen atom in the ergoline structure using methyl iodide in a solvent such as tetrahydrofuran under controlled temperatures to prevent decomposition .
Methyl lysergate hydrochloride has a complex molecular structure characterized by a tetracyclic core typical of ergoline derivatives. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol .
Methyl lysergate hydrochloride can participate in various chemical reactions typical for alkaloids, including:
The reactions often involve protective group strategies to ensure selectivity and yield during synthesis. For example, protecting groups may be used on functional groups that are not intended for modification during specific reaction steps.
The mechanism of action of methyl lysergate hydrochloride is primarily associated with its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor subtype. This interaction can lead to alterations in mood, perception, and cognition.
Studies suggest that compounds similar to methyl lysergate hydrochloride exhibit agonistic properties at serotonin receptors, which may explain their psychoactive effects. The exact pathways and downstream effects remain an active area of research in pharmacology and neuroscience.
Methyl lysergate hydrochloride has potential applications in various scientific fields:
Claviceps purpurea, the ergot fungus, produces alkaloids as specialized secondary metabolites with critical ecological roles. This ascomycete parasitizes >600 monocotyledonous plants (Poaceae, Juncaceae, Cyperaceae), including economically significant cereals like rye, wheat, and barley [1] [5]. The sclerotia—dark, hardened mycelial structures—replace host grains and accumulate high concentrations of ergot alkaloids. These compounds serve as chemical defenses against herbivores and insects by targeting neurotransmitter receptors. For example, vasoconstrictive properties induce gangrene or convulsions in mammals, reducing grazing pressure [1] [7]. Additionally, alkaloid diversity across Claviceps species reflects adaptive evolution to different host plants and environments. C. purpurea’s broad host range contrasts with specialists like C. fusiformis (lacking peptide alkaloids), suggesting alkaloid profiles influence ecological niche partitioning [5] [7].
Table 1: Ecological Functions of Ergot Alkaloids in Claviceps purpurea
Function | Mechanism | Ecological Outcome |
---|---|---|
Chemical Defense | Binding to dopamine/serotonin receptors | Deterrence of herbivores and insects |
Host-Specificity | Variable alkaloid profiles across species | Adaptation to diverse grass hosts |
Sclerotia Protection | High alkaloid concentration in sclerotia | Resistance to microbial degradation |
Plant-Pathogen Arms Race | Induction during biotic stress | Enhanced fungal survival in host tissues |
The biosynthesis of methyl lysergate hydrochloride traces to lysergic acid, formed via a conserved pathway initiating with L-tryptophan and dimethylallyl diphosphate (DMAPP). The enzyme 4-dimethylallyltryptophan synthase (DMATS) catalyzes prenylation to form 4-dimethylallyltryptophan (DMAT), committing to alkaloid production [5]. Subsequent steps involve methylation, oxidation, and ring cyclization to yield chanoclavine-I, then agroclavine, and finally elymoclavine. Elymoclavine oxidase then converts elymoclavine to lysergic acid, the core scaffold for complex alkaloids [3] [5].
Methyl lysergate forms through esterification of lysergic acid’s C8 carboxyl group. This reaction is mediated by non-ribosomal peptide synthetase (NRPS)-like enzymes or transferases. In fungal systems, lysergyl peptide synthetases (LPS) assemble alkaloids modularly: LPS2 recruits lysergic acid, while LPS1 elongates peptide chains for ergopeptines (e.g., ergotamine). For simple amides like methyl lysergate, a monomodular NRPS (e.g., ergometrine synthetase) likely catalyzes esterification with methanol or methyl donors [4]. Recent genomic analyses reveal that C. purpurea’s alkaloid gene cluster coordinates these steps, with lpsA (LPS1) and lpsB (LPS2) essential for peptide alkaloids, while a separate lpsC may direct simple amide formation [4] [5].
Table 2: Key Enzymes in Lysergic Acid Derivative Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
DMATS | dmaW | Prenylation of L-tryptophan | 4-Dimethylallyltryptophan |
EasF (FgaMT) | easF | N-methylation of DMAT | 4-DMA-L-abrine |
Elymoclavine Oxidase | easE or cloA | Oxidation of elymoclavine | Lysergic acid |
LPS2 | lpsB | Lysergic acid activation | Lysergyl-AMP intermediate |
Ergometrine Synthetase | lpsC | Amide/ester bond formation | Methyl lysergate, ergometrine |
Ergot alkaloids have a dual history as toxins and therapeutics. Epidemics of ergotism ("St. Anthony’s Fire") plagued Europe from the Middle Ages to the 20th century due to contaminated rye. Historical records describe two forms: gangrenous (vasoconstriction leading to limb loss) and convulsive (hallucinations, muscle spasms) [1]. Paradoxically, midwives used crude ergot preparations since the 16th century to accelerate childbirth. Adam Lonicer’s Kreuterbuch (1582) documented this oxytocic application, though uncontrolled dosing often caused stillbirths [1].
The isolation era began in 1808 when John Stearns (U.S.) described ergot’s uterine-contracting properties. This led to its inclusion in the United States Pharmacopeia (1820) and London Pharmacopeia (1836), though restricted postpartum due to toxicity risks [1]. The 20th century marked alkaloid purification: ergotamine (1918), ergometrine (1935), and semi-synthetic derivatives like methylergonovine. Methyl lysergate, while not directly therapeutic, emerged as a key intermediate during synthetic efforts. Notably, Albert Hofmann’s work with lysergic acid derivatives at Sandoz Laboratories (1930s) utilized methyl lysergate for amide formation, culminating in LSD-25—initially investigated for migraine treatment [2] [3].
Table 3: Milestones in Ergot Alkaloid Utilization
Period | Development | Significance |
---|---|---|
Pre-1500s | Use in Chinese obstetrics (1100 BC) | Earliest recorded medicinal application |
1582 | Adam Lonicer’s midwifery preparations | First Western documentation of oxytocic use |
1808 | John Stearns’ ergot clinical observations | Introduction into modern obstetrics |
1918–1935 | Isolation of ergotamine/ergometrine | Purified pharmaceuticals for hemorrhage control |
1930s | Semi-synthetic modifications (e.g., methyl lysergate) | Enabling novel derivatives (e.g., LSD) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9